molecular formula C10H19N B1266327 N-(cyclohexylmethyl)cyclopropanamine CAS No. 7615-85-2

N-(cyclohexylmethyl)cyclopropanamine

Cat. No.: B1266327
CAS No.: 7615-85-2
M. Wt: 153.26 g/mol
InChI Key: ZJWLQXHJCALARN-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a cyclohexylmethyl moiety. Its molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol.

Properties

IUPAC Name

N-(cyclohexylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWLQXHJCALARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227007
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7615-85-2
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007615852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyclohexylmethyl)cyclopropanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)cyclopropanamine typically involves the reaction of cyclohexylmethylamine with cyclopropylcarbinol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(cyclohexylmethyl)cyclopropanamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(Cyclohexylmethyl)cyclopropanamine Cyclohexylmethyl C₁₀H₁₉N 153.27 High lipophilicity; research use
N-(4-Methylbenzyl)cyclopropanamine 4-Methylbenzyl C₁₁H₁₅N 161.25 GC-FID-confirmed purity; synthetic intermediate
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro-2-isopropylbenzyl C₁₃H₁₇ClN 210.73 Synthesized via Pt-catalyzed hydrogenation; halogen enhances stability
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenylmethyl C₁₀H₁₂N₂O₂ 192.21 Nitro group increases polarity; requires strict safety protocols (MSDS guidelines)
N-(1,5-Dimethylhexyl)-N-methylcyclopropanamine 1,5-Dimethylhexyl C₁₂H₂₅N 183.33 Branched alkyl chain reduces steric hindrance
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Chlorophenoxypropyl C₁₂H₁₆ClNO 225.71 Ether linkage improves solubility; chlorophenyl may confer bioactivity

Structural and Electronic Effects

  • Cyclohexyl vs. Aromatic Substituents: The cyclohexylmethyl group in the parent compound provides greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-methylbenzyl or nitrophenylmethyl).
  • In contrast, chloro-substituted derivatives (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) balance stability and electronic effects .

Biological Activity

N-(Cyclohexylmethyl)cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a cyclohexylmethyl group. The unique structure allows for specific interactions with biological targets, particularly receptors involved in neurotransmission.

1. Receptor Interactions

Research indicates that this compound exhibits selective activity at various serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in several neurological processes, including mood regulation and appetite control. Compounds with similar structures have demonstrated agonistic activity at the 5-HT2C receptor, which is crucial for developing new antidepressants and anti-obesity medications .

Table 1: Summary of Receptor Affinities

CompoundReceptor TypeEC50 (nM)Selectivity
This compound5-HT2C24High
Related Compound (+)-195-HT2C24High
N-Methyl Compound (+)-15a5-HT2C23High

2. Pharmacological Effects

Studies have shown that this compound can modulate emotional behavior in animal models. For instance, in amphetamine-induced hyperactivity tests, compounds with similar structures exhibited significant antipsychotic-like effects, suggesting that they may be beneficial in treating conditions such as schizophrenia and bipolar disorder .

Case Study: Antipsychotic Activity
In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated a notable reduction in hyperactive behaviors, indicating its potential as an antipsychotic agent. The compound's mechanism appears to involve selective agonism at the 5-HT2C receptor without significant interaction with other serotonin receptor subtypes, thereby minimizing side effects commonly associated with broader-spectrum psychotropic medications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further elucidated through structure-activity relationship studies. Modifications to the cyclopropane or cyclohexyl moieties can significantly impact receptor affinity and selectivity.

Key Findings:

  • Substituents on the cyclohexyl ring can enhance lipophilicity and improve brain penetration.
  • The presence of specific functional groups can increase selectivity for the 5-HT2C receptor over other serotonin receptors like 5-HT2A and 5-HT2B .

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